N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide
Description
N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a hydroxyethyl group, and an oxolan-3-yloxyethanesulfonamide moiety
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO5S/c15-12-3-1-11(2-4-12)14(17)9-16-22(18,19)8-7-21-13-5-6-20-10-13/h1-4,13-14,16-17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEYYVACAKDGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCS(=O)(=O)NCC(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 4-chlorophenyl-2-hydroxyethylamine through the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid.
Oxolan-3-yloxyethanesulfonamide Formation: The next step involves the synthesis of oxolan-3-yloxyethanesulfonamide by reacting oxirane (ethylene oxide) with ethanesulfonamide under basic conditions.
Coupling Reaction: The final step is the coupling of the chlorophenyl intermediate with oxolan-3-yloxyethanesulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide
- N-[2-(4-methylphenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide
- N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide
Uniqueness
N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
